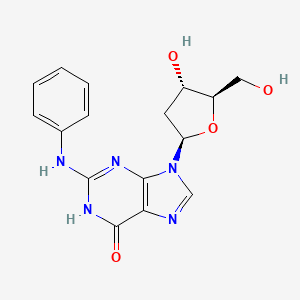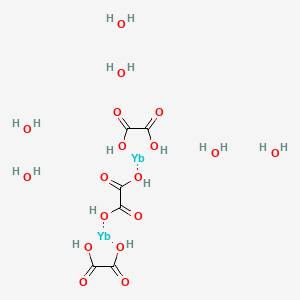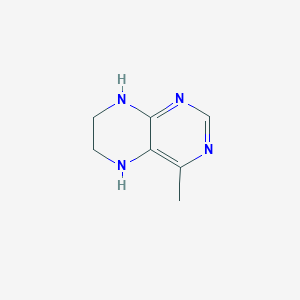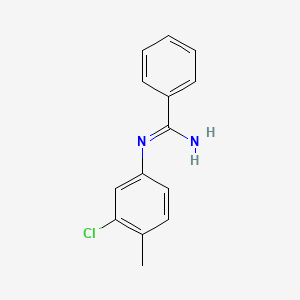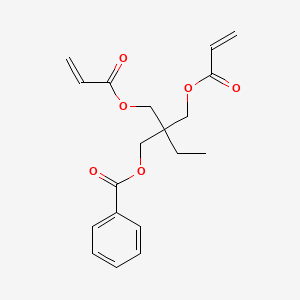![molecular formula C31H24ClN5O7 B13828041 [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a sugar moiety, and a benzoate ester, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, is synthesized through a series of reactions starting from guanine or other related compounds.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.
Esterification: The nucleoside is esterified with benzoic acid or its derivatives under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base or the sugar moiety.
Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can take place at the chlorinated position of the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of purine N-oxides or sugar lactones.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of amino or thiol-substituted purine derivatives.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues for research purposes.
Biology
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Research: The compound and its derivatives are investigated for their potential antiviral properties.
Industry
Pharmaceutical Development: It is used in the development of new pharmaceutical agents.
作用机制
The compound exerts its effects primarily through interactions with nucleic acid-related enzymes. The purine base can mimic natural nucleotides, allowing it to inhibit or modulate the activity of enzymes such as DNA polymerases and reverse transcriptases. This inhibition can disrupt nucleic acid synthesis, leading to potential antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
- [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate
- [(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dimethoxyoxolan-2-yl]methyl benzoate
Uniqueness
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to its dibenzoyloxy substitution on the sugar moiety, which can significantly alter its chemical properties and biological activity compared to other similar compounds.
属性
分子式 |
C31H24ClN5O7 |
|---|---|
分子量 |
614.0 g/mol |
IUPAC 名称 |
[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24ClN5O7/c32-25-22-26(36-31(33)35-25)37(17-34-22)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H2,33,35,36)/t21-,23-,24-,27-/m0/s1 |
InChI 键 |
WJNZDVUWWIFGDQ-YQNORIIPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


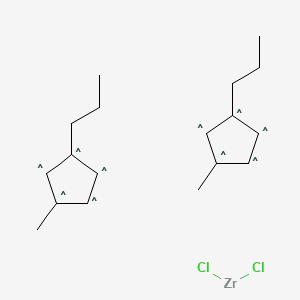

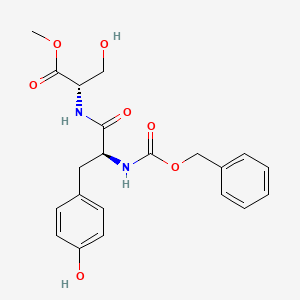
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
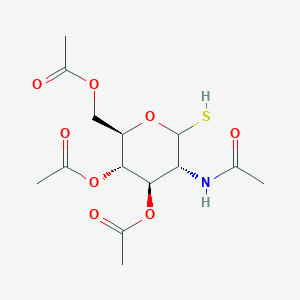
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
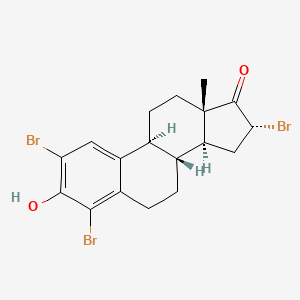
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
